Cellular Antiproliferative Activity: JMX0293 vs. Parental Niclosamide in MDA-MB-231 TNBC Cells
JMX0293 demonstrates a substantial improvement in antiproliferative potency against the MDA-MB-231 TNBC cell line compared to its structural progenitor, niclosamide. In standardized MTT assays, JMX0293 exhibits an IC₅₀ of 3.38 ± 0.37 μM [1], whereas niclosamide displays a notably higher IC₅₀ of 13.63 μmol/L under comparable experimental conditions [2]. This ~4-fold increase in potency represents a critical optimization achieved through the rational design of the O-alkylamino-tethered salicylamide scaffold.
| Evidence Dimension | Antiproliferative Potency (IC₅₀) |
|---|---|
| Target Compound Data | 3.38 ± 0.37 μM |
| Comparator Or Baseline | Niclosamide: 13.63 μmol/L |
| Quantified Difference | Approximately 4-fold more potent |
| Conditions | MDA-MB-231 TNBC cell line; MTT assay; 72-hour incubation |
Why This Matters
For researchers screening compounds for TNBC activity, a 4-fold improvement in potency directly translates to a lower effective concentration in downstream assays, reducing the risk of off-target effects and conserving limited compound stock.
- [1] Xu, J., et al. (2022). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. European Journal of Medicinal Chemistry, 234, 114266. View Source
- [2] Radiosensitization of human triple-negative breast cancer MDA-MB-231 cells by antihelminthic niclosamide. (2024). INIS Repository. View Source
